4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKQAXYFBWEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from 4-Hydroxyindanone (Patent US20090131688A1)
This patented method describes a five-step synthesis route starting from 4-hydroxyindanone, leading to the methyl ester intermediate and finally to the target acid via saponification.
| Step No. | Reaction Type | Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Ketone Silylation | Silylation of the ketone group on 4-hydroxyindanone | Performed without isolating the reaction medium | Intermediate silylated enol ether formed |
| 2 | Ozonolysis | Ozonolysis of the silylated enol ether compound | Ozonides reduced at around -50 °C using trimethylphosphite | Formation of aldehyde or ketone intermediate |
| 3 | Oxidation | Oxidation of ozonolysis products | Details unspecified | Conversion to carboxylic acid derivative or ester |
| 4 | Esterification | Conversion to methyl ester of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid | Organic phase extraction with toluene, washing, and crystallization in isopropanol | 65% yield of methyl ester intermediate |
| 5 | Aromatization | Aromatization of the compound to form 4-benzofuran-carboxylic acid methyl ester | Performed under controlled conditions; avoids high-temperature Claisen rearrangement | Final compound of formula (I) obtained |
Final Step: Saponification
- The methyl ester is saponified under alkaline conditions to yield 4-benzofuran-carboxylic acid.
- The overall yield reported is approximately 21%, with high purity after recrystallization.
- Avoids high-temperature Claisen rearrangement (>200 °C), which is energy-intensive and produces difficult-to-remove isomers (6-benzofuran-carboxylic acid).
- Multi-step but mostly performed in one pot without isolation, improving efficiency.
- Byproduct formation is minimized, improving purity.
Oxidation and Cyclization Route from Substituted Hydroxybenzenes (Chinese Patent CN102942542A)
This method focuses on preparing 2,3-dihydrobenzofuran derivatives via a sequence of oxidation, reduction, protection, replacement, and cyclization reactions starting from substituted hydroxybenzenes with amino and allyl substituents.
- Uses p-amino m-allyl o-hydroxybenzene derivatives as starting materials.
- Employs ruthenium trichloride catalyzed oxidation with sodium periodate in ethyl acetate/water biphasic system at mild temperatures (20–30 °C).
- Subsequent chlorination and methyl ester formation steps are executed.
- Final saponification with sodium hydroxide in methanol under reflux conditions converts methyl esters to carboxylic acids.
- Crystallization and purification steps yield the target 2,3-dihydrobenzofuran carboxylic acid derivatives with high yields (up to 89% in some steps).
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | RuCl3·H2O, NaIO4, ethyl acetate/water | Not specified | Mild temperature, efficient oxidation |
| Chlorination | N-chlorosuccinimide, DMF, 70 °C | 70 | Chlorination of intermediate |
| Saponification | NaOH (8M), methanol, reflux | 89 | Conversion of methyl ester to acid |
- Mild reaction conditions.
- High transformation efficiency.
- Suitable for industrial scale due to simple operations and low cost.
Reduction and Ester Hydrolysis Approach (Research Article, ACS Comb Sci 2017)
This approach involves the synthesis of 2,3-dihydrobenzofuran derivatives through reduction of benzofuran esters followed by hydrolysis:
- Starting from 3-carboxy 2-aryl benzofuran esters, reduction is performed using palladium on carbon catalyst under hydrogen atmosphere to yield cis- or trans-2,3-dihydrobenzofurans.
- Ester hydrolysis is then attempted to obtain the carboxylic acid.
- However, the study reports epimerization issues during hydrolysis under both acidic and basic conditions, complicating the isolation of pure cis isomers.
- Alternative strategies involving reduction after hydrolysis were unsuccessful.
- The trans isomers were predominantly obtained using 4Cl/Mg in methanol reduction.
| Aspect | Outcome/Observation |
|---|---|
| Reduction method | Pd/C hydrogenation yields cis-ester intermediates |
| Hydrolysis step | Epimerization observed, reducing purity |
| Alternative approaches | Reduction after hydrolysis failed |
| Trans isomer synthesis | Achieved with 4Cl/Mg in methanol |
- The method is less straightforward for pure cis-2,3-dihydrobenzofuran-2-carboxylic acid.
- Epimerization during hydrolysis is a significant challenge.
- The method is more suited for trans isomers.
Summary Table of Preparation Methods
| Method Source | Starting Material | Key Reactions | Conditions Summary | Yield / Notes |
|---|---|---|---|---|
| US Patent US20090131688A1 | 4-Hydroxyindanone | Ketone silylation, ozonolysis, oxidation, esterification, aromatization, saponification | Mostly one-pot, mild to moderate temperatures; no high-temp Claisen rearrangement | Overall ~21% yield; high purity; industrially feasible |
| Chinese Patent CN102942542A | p-Amino m-allyl o-hydroxybenzene | Oxidation (RuCl3/NaIO4), chlorination, esterification, saponification | Mild oxidation (20–30 °C), chlorination at 70 °C, reflux saponification | High yields in final steps (up to 89%); low cost; industrially scalable |
| ACS Comb Sci 2017 Research Article | 3-Carboxy 2-aryl benzofuran esters | Pd/C reduction, ester hydrolysis | Hydrogenation; hydrolysis causes epimerization | Epimerization issues limit cis isomer synthesis; better for trans isomers |
Analytical and Practical Considerations
- Purity and Isomer Control: Methods avoiding high-temperature Claisen rearrangement reduce formation of positional isomers (e.g., 6-benzofuran-carboxylic acid), which are difficult to separate.
- Reaction Medium Handling: One-pot procedures reduce isolation steps, improving overall efficiency.
- Catalysts and Reagents: Use of mild oxidants (sodium periodate), catalysts (RuCl3, Pd/C), and silylation reagents improve selectivity and yield.
- Industrial Application: The patented methods emphasize scalability, cost-effectiveness, and environmental considerations such as solvent recycling and mild conditions.
Chemical Reactions Analysis
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues
(a) 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
- Structure : Differs by a methoxy (-OCH₃) group at position 5 instead of a methyl (-CH₃) group at position 3.
- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18 g/mol) .
- Its methoxy substituent may enhance solubility compared to the methyl group in the target compound.
(b) 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid
- Structure : Replaces the oxygen atom in the dihydrobenzofuran ring with a nitrogen, forming a benzoxazine scaffold.
- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.19 g/mol) .
- Physicochemical Properties : Melting point 143–152.5°C, commercially available at >97% purity. The nitrogen incorporation may alter electronic properties and bioavailability compared to the oxygenated benzofuran system.
(c) Fibric Acid Analogues (e.g., GW7647)
- Structure: Non-cyclic fibrates vs. constrained dihydrobenzofuran derivatives.
- Functional Comparison: Early fibrates (e.g., clofibrate) act as PPARα agonists but require micromolar concentrations for activation. In contrast, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, such as the target compound, are "constrained" analogues with reported nanomolar-range affinities for PPARα, suggesting superior potency .
(a) Anticancer and NF-κB Inhibition
- Benzofuran Derivatives : Substituted 2,3-dihydrobenzofuran-2-carboxylic acid analogues (e.g., N-(substituted phenylamide derivatives) exhibit potent anticancer activity via NF-κB pathway inhibition. For example, certain derivatives showed IC₅₀ values <10 μM in cancer cell lines .
(b) Antibacterial Activity
- Related Compounds: Hexahydropyrido[2,3-f]quinoxaline derivatives synthesized from dihydroquinoline-carboxylic acid precursors demonstrated strong activity against E. coli and S. aureus (MIC values in µg/mL range) .
Commercial and Regulatory Status
Biological Activity
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound features a fused benzene and furan ring structure with a methyl group at the 4-position and a carboxylic acid group at the 2-position. Benzofurans are known for their roles in medicinal chemistry, particularly in developing anti-tumor, antibacterial, anti-inflammatory, and antiviral agents.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to specific enzyme active sites, inhibiting or activating their functions. This is crucial in pathways related to cancer cell proliferation and immune responses .
- Cell Signaling Modulation : It influences various cellular processes, including gene expression and metabolic pathways. Studies have shown that it can modulate signaling pathways involved in inflammation and cancer inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-tumor | Inhibits cancer cell proliferation in various lines (e.g., renal, colon) |
| Antibacterial | Exhibits activity against multiple bacterial strains |
| Anti-inflammatory | Modulates NF-κB transcriptional activity |
| Antioxidative | Reduces oxidative stress in cellular environments |
Case Studies
- Anticancer Activity : A study synthesized several derivatives of this compound and evaluated their cytotoxic effects against human cancer cell lines (e.g., ACHN, HCT15). Results indicated potent anticancer activity at low micromolar concentrations .
- NF-κB Inhibition : Research demonstrated that derivatives could inhibit LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .
- Neuropathic Pain Models : In vivo studies showed that certain benzofuran derivatives could reverse neuropathic pain without affecting locomotor behavior in rat models, indicating a potential therapeutic avenue for pain management .
Pharmacokinetics and Dosage Effects
The pharmacokinetic properties of this compound reveal that its effects can vary significantly based on dosage:
- Low Doses : Beneficial effects such as immune enhancement and anti-tumor activity have been observed.
- High Doses : Potential toxicity may arise; thus, careful dosage optimization is essential for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in academic research?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acidic or enzymatic conditions. For example:
- Acid-Catalyzed Cyclization : Anhydrous hydrofluoric acid (HF) has been used to cyclize precursor ketones with high yields (~95%) under controlled conditions .
- Enzymatic Catalysis : Lipase from Pseudomonas cepacia (Amano PS) enables enantioselective acylation of dihydrobenzofuran intermediates, critical for obtaining chiral purity .
- Microwave-Assisted Synthesis : Comparative studies highlight reduced reaction times and improved yields compared to conventional heating (e.g., 30–60 minutes vs. 24 hours) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Condition | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | HF | 95 | N/A | |
| Lipase-Catalyzed Acylation | Amano PS | 80–90 | >90% (R-configuration) | |
| Microwave-Assisted | K₂CO₃, DMF, 100°C | 85 | N/A |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point (mp) : A sharp mp range (e.g., 192–196°C for analogous benzo[b]furan-2-carboxylic acid) indicates purity .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~1.2–1.5 ppm for CH₃) and dihydrobenzofuran ring protons (δ 3.0–4.5 ppm) .
- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >97% purity .
Advanced Research Questions
Q. What strategies are employed to enhance enantiomeric purity in the synthesis of dihydrobenzofuran derivatives?
- Methodological Answer :
- Lipase-Mediated Kinetic Resolution : Pseudomonas cepacia lipase selectively acylates the (R)-enantiomer of 2-hydroxymethyl-dihydrobenzofurans, achieving >90% ee. The unreacted (S)-enantiomer is separated via column chromatography .
- Chiral Auxiliaries : Use of MEM-protected intermediates during cyclization ensures stereochemical control, as demonstrated in the synthesis of (−)-(R)-arthrographol derivatives .
- Crystallization : Recrystallization in solvents like ethyl acetate/hexane mixtures improves enantiomeric purity .
Q. How do structural modifications to the dihydrobenzofuran scaffold influence NF-κB inhibitory activity?
- Methodological Answer :
- Substituent Effects : N-(Substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid show enhanced NF-κB inhibition when electron-withdrawing groups (e.g., -NO₂, -CF₃) are introduced at the para position of the phenyl ring. IC₅₀ values correlate with substituent Hammett constants .
- Scaffold Rigidity : Constraining the carboxylic acid group within the dihydrobenzofuran ring improves binding affinity to NF-κB by reducing conformational flexibility .
Q. What are the common pitfalls in interpreting biological assay data for dihydrobenzofuran carboxylic acid derivatives, and how can they be addressed?
- Methodological Answer :
- Off-Target Effects : False positives in NF-κB inhibition assays may arise from non-specific protein binding. Use orthogonal assays (e.g., electrophoretic mobility shift assays) to confirm target engagement .
- Cytotoxicity Confounders : High micromolar concentrations (e.g., >50 μM) may induce apoptosis unrelated to the intended mechanism. Include viability controls (e.g., MTT assay) and validate hits in in vivo models .
- Metabolic Instability : Rapid degradation in cell culture media (e.g., via esterase activity) can undercut observed potency. Stabilize compounds using prodrug strategies or serum-free assay conditions .
Data Contradiction Analysis
- Discrepancy in Biological Potency : While some studies report nanomolar IC₅₀ values for NF-κB inhibition , others observe activity only at micromolar ranges . This variability may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., luciferase reporter vs. cytokine ELISA). Standardized protocols using isogenic cell systems are recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
